molecular formula C12H9ClFNO3 B15280080 Ethyl 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylate

Ethyl 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylate

Cat. No.: B15280080
M. Wt: 269.65 g/mol
InChI Key: MCTLSKOMZHHFNN-UHFFFAOYSA-N
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Description

Ethyl 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylate is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals .

Preparation Methods

The synthesis of Ethyl 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-6-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring using acetic anhydride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydroxylamine hydrochloride, acetic anhydride, and various catalysts depending on the specific reaction conditions. The major products formed from these reactions are typically derivatives of the original isoxazole compound with modifications on the phenyl ring or the isoxazole ring itself.

Scientific Research Applications

Ethyl 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The isoxazole ring can interact with various enzymes and receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylate can be compared with other similar compounds such as:

  • Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate
  • Ethyl 5-(trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylate
  • Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate

These compounds share the isoxazole core structure but differ in the substituents on the phenyl ring, which can lead to variations in their biological activities and applications . The uniqueness of this compound lies in its specific chloro and fluoro substituents, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C12H9ClFNO3

Molecular Weight

269.65 g/mol

IUPAC Name

ethyl 5-(2-chloro-6-fluorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H9ClFNO3/c1-2-17-12(16)9-6-10(18-15-9)11-7(13)4-3-5-8(11)14/h3-6H,2H2,1H3

InChI Key

MCTLSKOMZHHFNN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=C(C=CC=C2Cl)F

Origin of Product

United States

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